molecular formula C18H16N2O2S B252049 N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide

Cat. No. B252049
M. Wt: 324.4 g/mol
InChI Key: SDVFDIGEOZOGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the thienopyridine family and has been studied extensively for its biological activities.

Mechanism of Action

The exact mechanism of action of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is not fully understood. However, it is believed to interact with specific cellular targets, such as enzymes and receptors, and modulate their activity. This, in turn, leads to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and reduce inflammation. Additionally, it has been studied for its potential use in organic electronics due to its excellent charge transport properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is its synthetic accessibility, which allows for the generation of large quantities of the compound. However, its low solubility in water can pose a challenge in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide. One area of interest is the development of novel derivatives with improved biological activity and solubility. Additionally, there is potential for the use of this compound in organic electronics and material science applications, such as the development of new semiconducting materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in various fields. Its biological activities, mechanism of action, and potential future directions for research make it an exciting area of study in the scientific community.

Synthesis Methods

The synthesis of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide involves the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via amidation and cyclization, resulting in the formation of the desired compound.

Scientific Research Applications

N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. It has been shown to exhibit a wide range of biological activities, such as anticancer, antiviral, and anti-inflammatory properties.

properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(naphthalene-2-carbonylamino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H16N2O2S/c21-17(15-8-7-13-4-1-2-5-14(13)12-15)19-9-10-20-18(22)16-6-3-11-23-16/h1-8,11-12H,9-10H2,(H,19,21)(H,20,22)

InChI Key

SDVFDIGEOZOGLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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